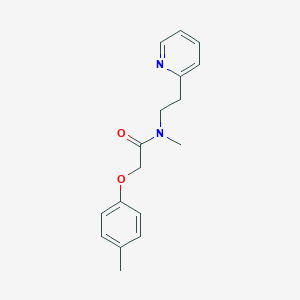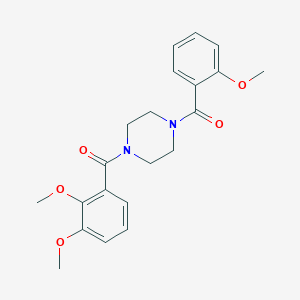![molecular formula C19H27BrN2O2 B247358 2-{[3-(1-Azepanylcarbonyl)-1-piperidinyl]methyl}-4-bromophenol](/img/structure/B247358.png)
2-{[3-(1-Azepanylcarbonyl)-1-piperidinyl]methyl}-4-bromophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[3-(1-Azepanylcarbonyl)-1-piperidinyl]methyl}-4-bromophenol is a compound that belongs to the family of benzhydryl compounds. It is commonly referred to as JZL184, which is its common name. This compound is known to have a wide range of applications in scientific research, particularly in the field of neuroscience.
Wirkmechanismus
The mechanism of action of 2-{[3-(1-Azepanylcarbonyl)-1-piperidinyl]methyl}-4-bromophenol involves the inhibition of MAGL, which is responsible for the degradation of 2-AG. The inhibition of MAGL results in an increase in the levels of 2-AG, which activates the cannabinoid receptors CB1 and CB2. The activation of these receptors leads to a decrease in pain sensation and inflammation.
Biochemical and Physiological Effects
2-{[3-(1-Azepanylcarbonyl)-1-piperidinyl]methyl}-4-bromophenol has been found to have a wide range of biochemical and physiological effects. It has been shown to decrease pain sensation and inflammation, which makes it a potential therapeutic agent for the treatment of chronic pain and inflammatory diseases. It has also been found to have potential therapeutic effects in the treatment of anxiety, depression, and addiction.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 2-{[3-(1-Azepanylcarbonyl)-1-piperidinyl]methyl}-4-bromophenol is its specificity for MAGL. This compound has been found to be highly selective for MAGL, which makes it an ideal tool for studying the role of MAGL in various physiological processes. However, one of the limitations of this compound is its low solubility in water, which makes it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of 2-{[3-(1-Azepanylcarbonyl)-1-piperidinyl]methyl}-4-bromophenol. One of the future directions is the development of more potent and selective MAGL inhibitors. Another future direction is the study of the effects of this compound on other physiological processes, such as memory and learning. Additionally, the potential therapeutic effects of this compound in the treatment of anxiety, depression, and addiction should be further explored.
Synthesemethoden
The synthesis of 2-{[3-(1-Azepanylcarbonyl)-1-piperidinyl]methyl}-4-bromophenol involves a multistep process. The first step involves the preparation of 4-bromophenol by reacting 4-bromoanisole with sodium hydroxide. The second step involves the protection of the hydroxyl group of 4-bromophenol using tert-butyldimethylsilyl chloride. The third step involves the reaction of the protected 4-bromophenol with piperidine and azepane to form the desired compound.
Wissenschaftliche Forschungsanwendungen
2-{[3-(1-Azepanylcarbonyl)-1-piperidinyl]methyl}-4-bromophenol has been extensively studied in the field of neuroscience. It is known to inhibit the enzyme monoacylglycerol lipase (MAGL), which is responsible for the degradation of 2-arachidonoylglycerol (2-AG), an endocannabinoid neurotransmitter. The inhibition of MAGL results in an increase in the levels of 2-AG, which leads to a decrease in pain sensation and inflammation. This compound has also been found to have potential therapeutic effects in the treatment of anxiety, depression, and addiction.
Eigenschaften
Produktname |
2-{[3-(1-Azepanylcarbonyl)-1-piperidinyl]methyl}-4-bromophenol |
|---|---|
Molekularformel |
C19H27BrN2O2 |
Molekulargewicht |
395.3 g/mol |
IUPAC-Name |
azepan-1-yl-[1-[(5-bromo-2-hydroxyphenyl)methyl]piperidin-3-yl]methanone |
InChI |
InChI=1S/C19H27BrN2O2/c20-17-7-8-18(23)16(12-17)14-21-9-5-6-15(13-21)19(24)22-10-3-1-2-4-11-22/h7-8,12,15,23H,1-6,9-11,13-14H2 |
InChI-Schlüssel |
KGTFRLMZACQVPP-UHFFFAOYSA-N |
SMILES |
C1CCCN(CC1)C(=O)C2CCCN(C2)CC3=C(C=CC(=C3)Br)O |
Kanonische SMILES |
C1CCCN(CC1)C(=O)C2CCCN(C2)CC3=C(C=CC(=C3)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-methyl-N-[2-(pyridin-2-yl)ethyl]biphenyl-4-carboxamide](/img/structure/B247278.png)
![3,5-dimethoxy-N-methyl-N-[2-(2-pyridinyl)ethyl]benzamide](/img/structure/B247280.png)
![2-(4-chlorophenoxy)-N-methyl-N-[2-(2-pyridinyl)ethyl]acetamide](/img/structure/B247283.png)

![N-methyl-2-phenoxy-N-[2-(2-pyridinyl)ethyl]acetamide](/img/structure/B247288.png)
![N,3-dimethyl-N-[2-(2-pyridinyl)ethyl]butanamide](/img/structure/B247289.png)
![4-fluoro-N-methyl-N-[2-(2-pyridinyl)ethyl]benzamide](/img/structure/B247291.png)
![N-methyl-N-[2-(pyridin-2-yl)ethyl]benzamide](/img/structure/B247292.png)


![1-[(4-Chlorophenoxy)acetyl]-4-(1-naphthoyl)piperazine](/img/structure/B247296.png)

